molecular formula C20H22FNO4 B2779025 (R)-2-(Boc-amino)-3-(4'-fluoro-[1,1'-biphenyl]-4-YL)propanoic acid CAS No. 1803077-47-5

(R)-2-(Boc-amino)-3-(4'-fluoro-[1,1'-biphenyl]-4-YL)propanoic acid

Cat. No.: B2779025
CAS No.: 1803077-47-5
M. Wt: 359.397
InChI Key: XBOKTKLCTPQDCO-QGZVFWFLSA-N
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Description

“(R)-2-(Boc-amino)-3-(4'-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid” (CAS: 1803077-47-5) is a chiral carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a 4'-fluoro-[1,1'-biphenyl]-4-yl substituent. Its molecular formula is C₂₀H₂₂FNO₄, with a molecular weight of 359.40 g/mol . The Boc group serves as a protective moiety for the amino functionality, enhancing stability during synthetic processes, particularly in peptide coupling or drug discovery applications . This compound is commercially available in milligram to gram quantities, with purity ≥95%, and requires storage at controlled temperatures (2–8°C) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-[4-(4-fluorophenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO4/c1-20(2,3)26-19(25)22-17(18(23)24)12-13-4-6-14(7-5-13)15-8-10-16(21)11-9-15/h4-11,17H,12H2,1-3H3,(H,22,25)(H,23,24)/t17-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBOKTKLCTPQDCO-QGZVFWFLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)C2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-(4’-fluoro-[1,1’-biphenyl]-4-yl)propanoic acid typically involves multiple steps:

    Formation of the Biphenyl Moiety: The biphenyl structure can be synthesized through Suzuki coupling reactions, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst.

    Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Amino Acid Derivative Formation: The amino acid backbone is constructed through standard peptide synthesis techniques, often starting from commercially available chiral amino acids.

    Boc Protection: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis, as well as the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the fluoro group or the aromatic rings, using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro-substituted aromatic ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

    Oxidation: Carboxylic acids or quinones.

    Reduction: De-fluorinated biphenyl derivatives.

    Substitution: Amino or thiol-substituted biphenyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

    Bioconjugation: The Boc-protected amine group allows for selective deprotection and subsequent conjugation to biomolecules, facilitating the study of protein-ligand interactions.

Medicine

    Drug Development: The compound’s structural features make it a candidate for the development of new drugs, particularly those targeting specific receptors or enzymes.

Industry

    Material Science: The compound can be used in the synthesis of polymers and other materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-(4’-fluoro-[1,1’-biphenyl]-4-yl)propanoic acid depends on its application. In drug development, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The Boc group can be selectively removed under acidic conditions, revealing the free amine which can then interact with biological targets.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Applications References
(R)-2-(Boc-amino)-3-(4'-fluoro-biphenyl-4-yl)propanoic acid C₂₀H₂₂FNO₄ 359.40 Boc-protected amine, carboxylic acid, fluoro-biphenyl PET ligand synthesis, drug discovery
(S)-2-(2-Fluoro-biphenyl-4-yl)propanoic acid (Fluprofen) C₁₅H₁₃FO₂ 244.27 Carboxylic acid, fluoro-biphenyl NSAID (COX inhibitor)
2-(2’-Fluoro-biphenyl-4-yl)acetic acid C₁₄H₁₁FO₂ 230.24 Carboxylic acid, fluoro-biphenyl Intermediate in bioactive molecule synthesis
3-(4-Biphenylyl)-D-alanine C₁₅H₁₅NO₂ 241.29 Free amino acid, biphenyl Peptide engineering, enzyme studies
3-{4-[(4-Fluoro-4'-methylbiphenyl-2-yl)methoxy]phenyl}propanoic acid C₂₃H₂₁FO₃ 364.41 Carboxylic acid, methoxy, fluoro-biphenyl Undisclosed (PDB ligand YN9)

Physicochemical and Spectroscopic Properties

  • Lipophilicity: The Boc-protected amine in the target compound increases hydrophobicity compared to free amino acids like 3-(4-biphenylyl)-D-alanine (clogP ~2.5 vs. ~1.2) .
  • NMR Data :
    • The fluoro-biphenyl group in the target compound shows characteristic ¹⁹F NMR shifts at δ -115 to -120 ppm, similar to Fluprofen .
    • ¹H NMR of the Boc group displays singlet peaks at δ 1.3–1.5 ppm for the tert-butyl protons .

Stereochemical and Enantiomeric Considerations

  • The (R)-configuration of the target compound is critical for its intended applications, as seen in enantiomer-specific activities of Fluprofen (S-enantiomer is pharmacologically active) .
  • Enantiomeric analogs like (R)-3-(4-chlorophenyl)-2-hydroxypropanoic acid (CAS: 1141478-91-2) highlight the role of stereochemistry in modulating solubility and metabolic stability .

Biological Activity

(R)-2-(Boc-amino)-3-(4'-fluoro-[1,1'-biphenyl]-4-YL)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a chiral center and a biphenyl moiety which may influence its interaction with biological targets. This article will explore the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound generally involves several key steps:

  • Protection of Amino Group : The amino group is protected using a Boc (tert-butyloxycarbonyl) group to ensure stability during subsequent reactions.
  • Formation of the Biphenyl Moiety : The introduction of the 4'-fluoro-[1,1'-biphenyl]-4-yl group can be achieved through various coupling reactions, such as Suzuki or Sonogashira coupling.
  • Final Deprotection : After the desired structure is obtained, the Boc group is removed to yield the final product.

The biological activity of this compound is largely attributed to its structural features that allow it to interact with specific biological targets. It has been studied for its potential as an inhibitor of GABA transporters, which are critical in regulating neurotransmission in the central nervous system.

Inhibitory Potency

Recent studies have shown that compounds similar to this compound exhibit significant inhibitory activity against GABA transporters (mGATs). For instance:

  • mGAT1 : pIC50 values indicate moderate inhibition.
  • mGAT2 : Compounds demonstrated higher selectivity.
  • mGAT4 : Notably high inhibitory potency was observed, suggesting potential therapeutic applications for neuropathic pain management .

Study 1: GABA Transporter Inhibition

In a study evaluating various functionalized amino acids as inhibitors of GABA uptake, it was found that certain derivatives exhibited pIC50 values greater than 5.00 against mGAT subtypes. The compound's biphenyl moiety was essential for enhancing binding affinity and selectivity towards mGAT4 .

Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was performed using human embryonic kidney cells expressing GABA transporters. The results indicated that while some derivatives were effective in inhibiting GABA uptake, they also displayed varying levels of cytotoxic effects. This highlights the importance of further optimizing the structure to balance efficacy and safety .

Data Tables

Compound NamemGAT Inhibition (pIC50)SelectivityCytotoxicity
This compound5.36 (mGAT4)HighModerate
Similar Derivative A5.04 (mGAT3)ModerateLow
Similar Derivative B5.43 (mGAT2)HighHigh

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (R)-2-(Boc-amino)-3-(4'-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid, and how can enantiomeric purity be ensured?

  • Methodology : The synthesis typically involves coupling a Boc-protected amino acid with a fluorinated biphenyl moiety. A key step is the stereoselective formation of the chiral center, often achieved using asymmetric catalysis or chiral auxiliaries. For example, a similar compound, (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid, was synthesized via hydrolysis of a methyl ester using LiOH in a THF/water mixture .
  • Enantiomeric Control : Chiral HPLC or capillary electrophoresis is recommended for purity validation. Dynamic kinetic resolution (DKR) or enzymatic methods may enhance stereochemical fidelity.

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Techniques :

  • X-ray crystallography : Use SHELX software (e.g., SHELXL) for small-molecule refinement to confirm stereochemistry and bond angles .
  • NMR spectroscopy : Analyze 19F^{19}\text{F} and 1H^{1}\text{H} spectra to verify the fluorobiphenyl group and Boc-protection.
  • Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.

Advanced Research Questions

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

  • Approach : Co-crystallization with co-formers (e.g., chiral amines) or use of solvent-drop grinding can improve crystal lattice stability. If twinning occurs, SHELXL’s TWIN command can refine data .
  • Solvent Optimization : Screen solvents like ethyl acetate/hexane mixtures to balance polarity and solubility.

Q. How do steric and electronic effects of the 4'-fluoro-[1,1'-biphenyl] group influence biological activity in target binding studies?

  • Experimental Design :

  • SAR Studies : Compare activity against analogs with non-fluorinated or differently substituted biphenyls.
  • Computational Modeling : Use DFT calculations to assess electron-withdrawing effects of fluorine on binding affinity (e.g., to enzymes like kinases or proteases).
    • Data Interpretation : Fluorine’s electronegativity may enhance binding via dipole interactions or alter metabolic stability.

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodology :

  • Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature) across labs.
  • Orthogonal Assays : Validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding thermodynamics.
  • Meta-Analysis : Compare datasets from PubChem or EPA DSSTox to identify outliers .

Data Analysis & Optimization

Q. What analytical methods are critical for quantifying trace impurities in this compound?

  • Techniques :

  • UHPLC-MS/MS : Detect sub-1% impurities using reverse-phase C18 columns and gradient elution.
  • ICP-MS : Screen for heavy metals if used in biological systems.
    • Validation : Follow ICH Q3A guidelines for impurity profiling.

Q. How does the Boc-protecting group impact solubility and reaction kinetics in downstream derivatization?

  • Experimental Insights :

  • Solubility Tests : Compare DMSO/PBS solubility profiles of Boc-protected vs. deprotected analogs.
  • Kinetic Studies : Monitor deprotection rates (e.g., TFA cleavage) via in-situ IR spectroscopy.

Specialized Applications

Q. What role does this compound play in designing peptide-based therapeutics?

  • Application : As a non-natural amino acid, it can stabilize peptide backbones or enhance target specificity. For example, Fmoc-protected analogs (e.g., (2R,3R)-3-((Fmoc)amino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid) are used in SPPS (solid-phase peptide synthesis) to introduce fluorinated motifs .
  • Optimization : Use CD spectroscopy to monitor conformational changes upon fluorine substitution.

Q. How can researchers leverage this compound in fragment-based drug discovery (FBDD)?

  • Screening Workflow :

  • Fragment Library Integration : Pair with X-ray crystallography to identify binding "hotspots" on proteins.
  • Thermal Shift Assays : Measure protein stability upon ligand binding.
    • Challenges : Low solubility may require PEG-based formulations for high-concentration screens.

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